molecular formula C7H4F2I2O B14042004 1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene

1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene

Katalognummer: B14042004
Molekulargewicht: 395.91 g/mol
InChI-Schlüssel: JIIJPSWEOZARER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is used in various chemical research applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene typically involves multiple steps, including halogenation and substitution reactions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include organolithium reagents, palladium catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

Eigenschaften

Molekularformel

C7H4F2I2O

Molekulargewicht

395.91 g/mol

IUPAC-Name

5-fluoro-2-(fluoromethoxy)-1,3-diiodobenzene

InChI

InChI=1S/C7H4F2I2O/c8-3-12-7-5(10)1-4(9)2-6(7)11/h1-2H,3H2

InChI-Schlüssel

JIIJPSWEOZARER-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1I)OCF)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.